

Comparative Reactivity Analysis: 1-(4-Bromophenyl)ethanol vs. 1-Phenylethanol

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethanol

Cat. No.: B1212655

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A detailed guide for researchers and drug development professionals on the relative reactivity of **1-(4-Bromophenyl)ethanol** and 1-phenylethanol in common organic transformations, supported by experimental data and mechanistic insights.

The substitution of a hydrogen atom with a bromine at the para-position of the phenyl ring in 1-phenylethanol significantly influences its chemical reactivity. This guide provides a comprehensive comparison of the reactivity of **1-(4-Bromophenyl)ethanol** and 1-phenylethanol, focusing on oxidation, a widely utilized transformation in organic synthesis. The analysis is supported by quantitative kinetic data and detailed experimental protocols to assist researchers in predicting reaction outcomes and optimizing conditions.

Executive Summary of Reactivity

Experimental evidence demonstrates that 1-phenylethanol is more reactive than **1-(4-Bromophenyl)ethanol** in oxidation reactions. The presence of the electron-withdrawing bromine atom at the para-position deactivates the aromatic ring, thereby reducing the rate of reactions that involve the formation of an electron-deficient transition state at the benzylic position.

Data Presentation: Oxidation Kinetics

The following table summarizes the second-order rate constants (k_2) for the oxidation of 1-phenylethanol and its para-substituted derivatives with potassium dichromate in an aqueous

acetic acid medium. The data clearly illustrates the impact of the para-substituent on the reaction rate.

Compound	Substituent (para)	$k_2 \times 10^3 \text{ (dm}^3 \text{ mol}^{-1} \text{ s}^{-1}\text{)}$	Relative Rate (to 1-phenylethanol)
1-Phenylethanol	-H	6.74	1.00
1-(4-Bromophenyl)ethanol	-Br	Slower than 1-phenylethanol*	< 1.00

*Specific rate constant for the bromo-substituted compound was not explicitly provided in the primary literature, but the study confirms that electron-withdrawing groups retard the reaction rate[1]. The trend observed with other electron-withdrawing groups supports this conclusion.

Theoretical Framework: The Hammett Equation

The observed differences in reactivity can be quantitatively described by the Hammett equation, which relates the reaction rate of a substituted aromatic compound to the electronic properties of the substituent. The equation is given by:

$$\log(k/k_0) = \rho\sigma$$

where:

- k is the rate constant for the substituted reactant.
- k_0 is the rate constant for the unsubstituted reactant (1-phenylethanol).
- ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
- σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the oxidation of substituted 1-phenylethanols with potassium dichromate, a negative ρ value is observed[1]. This indicates that the reaction is facilitated by electron-donating groups and retarded by electron-withdrawing groups. The electron-withdrawing nature of the bromine

atom (positive σ value) leads to a slower reaction rate for **1-(4-Bromophenyl)ethanol** compared to 1-phenylethanol.

Experimental Protocols

This section provides a detailed methodology for a representative oxidation reaction, allowing for the replication and extension of the comparative analysis.

Kinetic Study of the Oxidation of 1-Phenylethanol and **1-(4-Bromophenyl)ethanol** with Potassium Dichromate

Materials:

- 1-Phenylethanol
- **1-(4-Bromophenyl)ethanol**
- Potassium dichromate ($K_2Cr_2O_7$)
- Sulphuric acid (H_2SO_4)
- Acetic acid (glacial)
- Potassium iodide (KI)
- Sodium thiosulphate ($Na_2S_2O_3$) solution (standardized)
- Starch indicator solution
- Distilled water

Procedure:

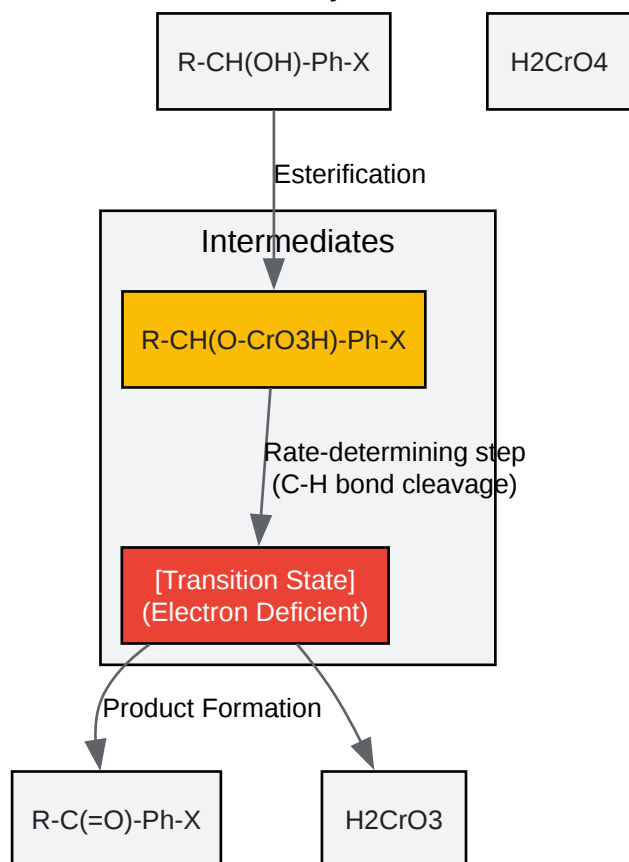
- Preparation of Reactant Solutions:
 - Prepare stock solutions of 1-phenylethanol and **1-(4-Bromophenyl)ethanol** of known concentrations in glacial acetic acid.

- Prepare a stock solution of potassium dichromate of known concentration in distilled water.
- Prepare a solution of sulphuric acid of the desired concentration in aqueous acetic acid.
- Reaction Setup:
 - The reactions are carried out under pseudo-first-order conditions, with the alcohol in large excess over the oxidant (potassium dichromate)[1].
 - In a thermostated reaction vessel, pipette a known volume of the alcohol solution and the sulphuric acid/acetic acid mixture. Allow the mixture to reach thermal equilibrium.
- Initiation and Monitoring of the Reaction:
 - Initiate the reaction by adding a known volume of the thermostated potassium dichromate solution.
 - The progress of the reaction is followed by monitoring the disappearance of the oxidant, Cr(VI). This is achieved by quenching aliquots of the reaction mixture at different time intervals and determining the concentration of unreacted Cr(VI) iodometrically[1].
 - To quench the reaction, transfer a measured aliquot of the reaction mixture into a flask containing an excess of potassium iodide solution. The unreacted Cr(VI) oxidizes the iodide to iodine.
 - Titrate the liberated iodine with a standardized sodium thiosulphate solution using starch as an indicator.
- Data Analysis:
 - The pseudo-first-order rate constant (k_{obs}) is determined from the slope of the linear plot of $\log[\text{Cr(VI)}]$ versus time.
 - The second-order rate constant (k_2) is calculated by dividing k_{obs} by the concentration of the alcohol.

Mandatory Visualizations

Reaction Mechanism Pathway

Oxidation of Substituted Phenylethanols with Chromic Acid

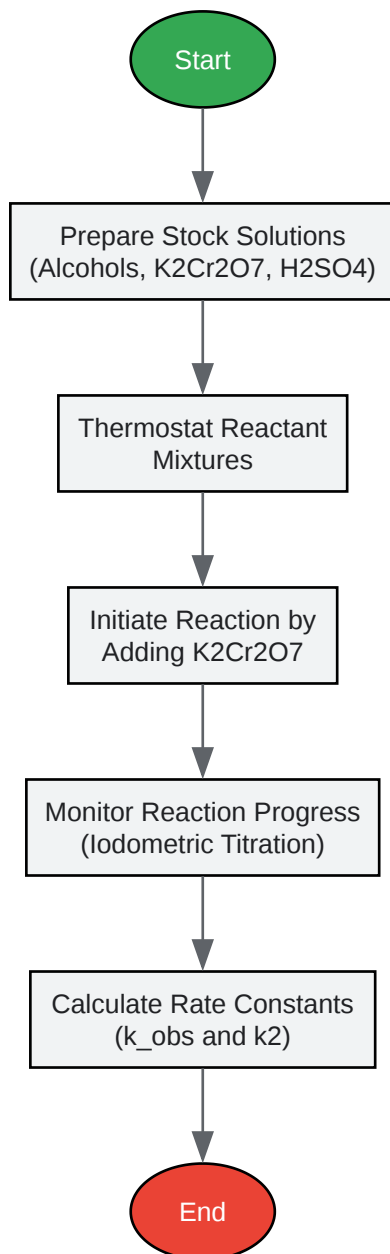


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Caption: Mechanism of benzylic alcohol oxidation by chromic acid.

Experimental Workflow Diagram

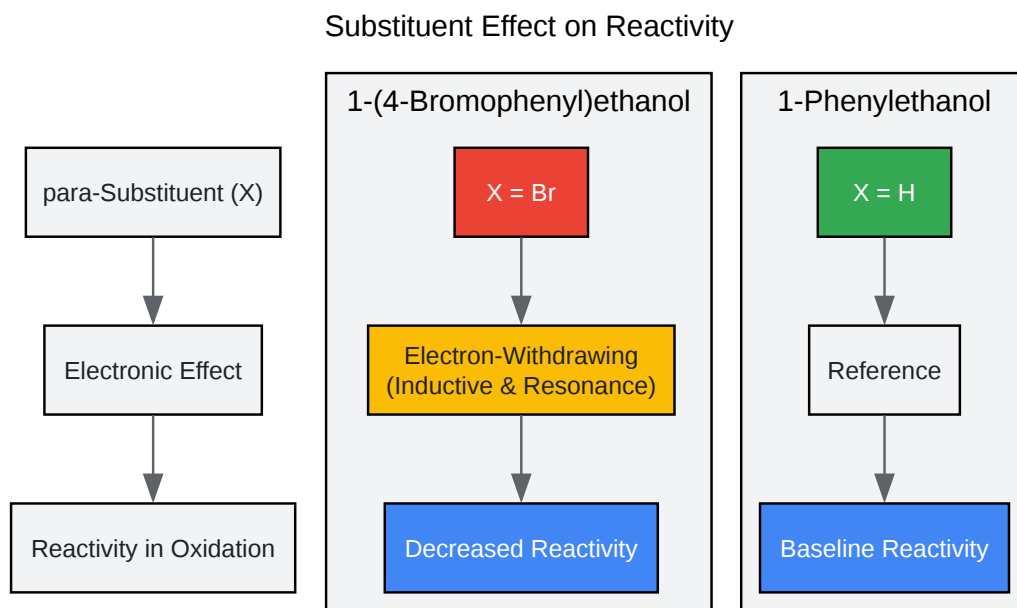
Kinetic Experiment Workflow



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Caption: Workflow for the kinetic analysis of alcohol oxidation.

Logical Relationship of Reactivity



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Caption: Influence of the bromo substituent on reactivity.

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References

- 1. asianpubs.org [asianpubs.org]
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